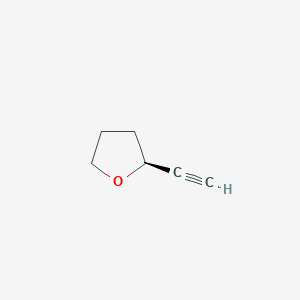

(S)-2-Ethynyltetrahydrofuran

Description

(S)-2-Ethynyltetrahydrofuran is a chiral, five-membered oxygen-containing heterocyclic compound with an ethynyl (-C≡CH) substituent at the 2-position of the tetrahydrofuran (THF) ring. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via flash vacuum pyrolysis (FVP) of stabilised phosphonium ylides at high temperatures (e.g., 750 °C), as demonstrated in studies by Aitken et al. . Crystallographic data confirm its structure, with the ethynyl group contributing to unique reactivity, such as participation in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), making it valuable in click chemistry and polymer science .

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(2S)-2-ethynyloxolane |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m1/s1 |

InChI Key |

DPVDWZKEDJNHKJ-ZCFIWIBFSA-N |

Isomeric SMILES |

C#C[C@@H]1CCCO1 |

Canonical SMILES |

C#CC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethynyltetrahydrofuran typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, often a tetrahydrofuran derivative.

Ethynylation: The key step involves the introduction of the ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction using ethynyl halides or acetylene gas under specific conditions.

Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and costs.

Automated Purification: Using automated chromatographic systems to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethynyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as organolithium or Grignard reagents.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl-tetrahydrofuran.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(S)-2-Ethynyltetrahydrofuran has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Ethynyltetrahydrofuran exerts its effects involves:

Molecular Targets: The ethynyl group can interact with various enzymes and receptors, potentially inhibiting or activating them.

Pathways Involved: The compound may influence metabolic pathways by modifying enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Ethynyltetrahydrofuran and analogous compounds, based on similarity metrics and experimental data :

Key Comparative Insights:

Functional Group Reactivity: The ethynyl group in this compound enables participation in click chemistry, unlike the ester group in Ethyl 2-(tetrahydrofuran-2-yl)acetate or the lactone moieties in dihydrofuranones . Lactone-containing analogs (e.g., 5-(Hydroxymethyl)dihydrofuran-2(3H)-one) exhibit higher polarity and susceptibility to hydrolysis, limiting their utility in non-polar environments .

Thermal Stability :

- This compound demonstrates stability under high-temperature pyrolysis (750 °C), whereas lactones like 5,5-Dimethyldihydrofuran-2(3H)-one decompose at lower temperatures due to ring strain and steric effects .

Stereochemical Influence: The S-configuration in this compound provides enantioselectivity in chiral synthesis, a feature absent in non-chiral analogs like 6-Hexyltetrahydro-2H-pyran-2-one .

Structural Modifications :

- Substitution with bulky groups (e.g., geminal dimethyl in 5,5-Dimethyldihydrofuran-2(3H)-one) reduces reactivity, while hexyl chains in pyran derivatives enhance lipophilicity for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.